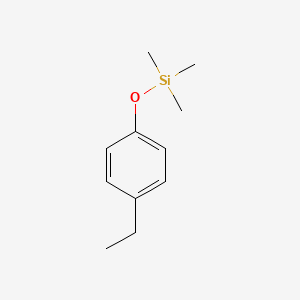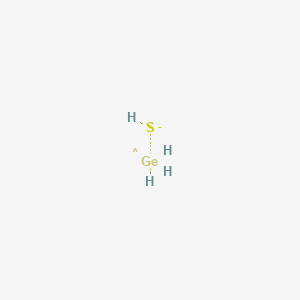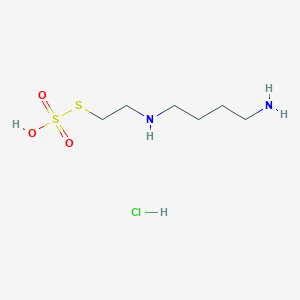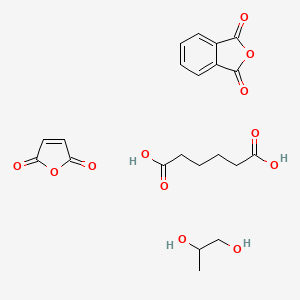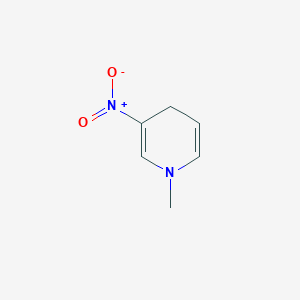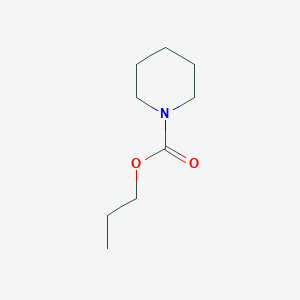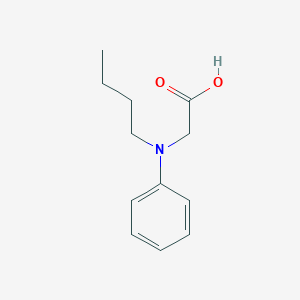![molecular formula C11H21NO4 B14698378 n-Butyryl-D(+)-carnitin [German] CAS No. 25518-46-1](/img/structure/B14698378.png)
n-Butyryl-D(+)-carnitin [German]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Butyryl-D(+)-carnitin: is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids. This compound is known for its role in facilitating the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. The addition of a butyryl group to the carnitine molecule enhances its lipophilicity, potentially altering its biological activity and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-Butyryl-D(+)-carnitin typically involves the esterification of D(+)-carnitin with butyric acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of n-Butyryl-D(+)-carnitin may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product.
化学反応の分析
Types of Reactions: n-Butyryl-D(+)-carnitin can undergo various chemical reactions, including:
Oxidation: The butyryl group can be oxidized to form butyric acid.
Reduction: The carnitine moiety can be reduced to form carnitinol.
Substitution: The ester linkage can be hydrolyzed to release butyric acid and D(+)-carnitin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Acidic or basic hydrolysis can be employed, with hydrochloric acid or sodium hydroxide as catalysts.
Major Products:
Oxidation: Butyric acid and oxidized carnitine derivatives.
Reduction: Carnitinol and reduced butyryl derivatives.
Substitution: Butyric acid and D(+)-carnitin.
科学的研究の応用
Chemistry: n-Butyryl-D(+)-carnitin is used as a reagent in organic synthesis, particularly in the preparation of lipophilic carnitine derivatives.
Biology: In biological research, this compound is studied for its role in fatty acid metabolism and its potential effects on cellular energy production.
Medicine: n-Butyryl-D(+)-carnitin has potential therapeutic applications in the treatment of metabolic disorders, such as fatty acid oxidation defects and certain types of muscular dystrophy.
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and functional foods aimed at enhancing energy metabolism and physical performance.
作用機序
n-Butyryl-D(+)-carnitin exerts its effects by facilitating the transport of fatty acids into the mitochondria. The butyryl group enhances the lipophilicity of the molecule, potentially increasing its affinity for mitochondrial membranes. Once inside the mitochondria, the fatty acids are oxidized to produce energy, which is crucial for various cellular processes. The molecular targets include carnitine acyltransferases, which are enzymes involved in the transport and oxidation of fatty acids.
類似化合物との比較
Acetyl-L-carnitine: Known for its role in brain metabolism and cognitive function.
Propionyl-L-carnitine: Used in the treatment of peripheral arterial disease and heart conditions.
L-carnitine: The parent compound, widely used in dietary supplements for its role in energy metabolism.
Uniqueness: n-Butyryl-D(+)-carnitin is unique due to its enhanced lipophilicity, which may improve its bioavailability and efficacy in transporting fatty acids into the mitochondria. This property distinguishes it from other carnitine derivatives and makes it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
25518-46-1 |
|---|---|
分子式 |
C11H21NO4 |
分子量 |
231.29 g/mol |
IUPAC名 |
(3S)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChIキー |
QWYFHHGCZUCMBN-VIFPVBQESA-N |
異性体SMILES |
CCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C |
正規SMILES |
CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


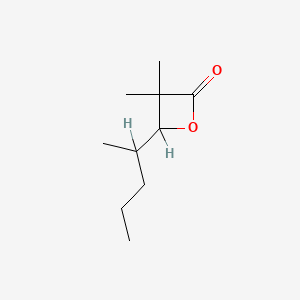
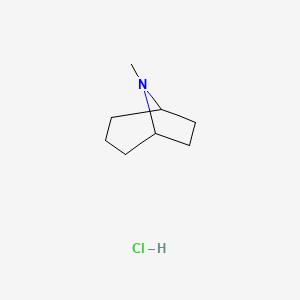
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
